

Application Notes and Protocols for Assessing Neutralizing Antibody Titers Post-BNTX Vaccination

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Compound of Interest

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These application notes provide a detailed overview and experimental protocols for the primary methods used to assess neutralizing antibody (NAb) titers following vaccination with BNT162b2 (**BNTX**). The included methodologies are the conventional virus neutralization test (cVNT), the pseudovirus neutralization test (pVNT), and the surrogate virus neutralization test (sVNT).

Introduction

The induction of neutralizing antibodies is a critical indicator of protective immunity conferred by vaccines. For SARS-CoV-2, NAb primarily target the spike (S) protein, preventing its interaction with the host cell receptor, angiotensin-converting enzyme 2 (ACE2), and thereby blocking viral entry. Accurate and reliable quantification of NAb titers is essential for evaluating vaccine efficacy, determining correlates of protection, and understanding the longevity of the immune response. This document outlines the principles, protocols, and comparative performance of the three main assays used for this purpose.

Methods for Assessing Neutralizing Antibody Titers

Conventional Virus Neutralization Test (cVNT)

The cVNT, often performed as a Plaque Reduction Neutralization Test (PRNT), is the gold standard for measuring functional neutralizing antibodies.^{[1][2]} This assay quantifies the ability

of antibodies in a serum sample to inhibit the infection of cultured cells by the live, replication-competent SARS-CoV-2 virus. A significant reduction in the formation of viral plaques (zones of cell death) indicates the presence of neutralizing antibodies. Due to the use of live virus, this test must be conducted in a Biosafety Level 3 (BSL-3) laboratory.[3]

Pseudovirus Neutralization Test (pVNT)

The pVNT is a safer alternative to the cVNT as it utilizes replication-defective viral particles, typically based on a lentiviral or vesicular stomatitis virus (VSV) backbone.[1][4][5][6][7] These pseudoviruses are engineered to express the SARS-CoV-2 spike protein on their surface and carry a reporter gene (e.g., luciferase or green fluorescent protein). Neutralizing antibodies in a serum sample will block the pseudovirus from entering target cells that express the ACE2 receptor. The NAb titer is determined by the reduction in the reporter gene signal. This assay can be performed in a Biosafety Level 2 (BSL-2) laboratory.[8]

Surrogate Virus Neutralization Test (sVNT)

The sVNT is a high-throughput, cell-free immunoassay that mimics the virus-host cell interaction.[3][9] It is typically an ELISA-based competitive assay that measures the ability of antibodies in a sample to block the binding of the viral Receptor-Binding Domain (RBD) of the spike protein to the ACE2 receptor.[9][10] The key components are purified recombinant RBD and ACE2 proteins. This test is rapid, does not require live cells or virus, and can be performed in a standard BSL-2 laboratory.[11]

Quantitative Data Summary

The following tables summarize the comparative performance of cVNT, pVNT, and sVNT based on data from various studies.

Table 1: Comparison of Assay Characteristics

Feature	Conventional Virus Neutralization Test (cVNT/PRNT)	Pseudovirus Neutralization Test (pVNT)	Surrogate Virus Neutralization Test (sVNT)
Principle	Measures inhibition of live virus infection of cells.[1]	Measures inhibition of pseudovirus entry into cells.[4]	Measures inhibition of protein-protein interaction (RBD-ACE2).[9]
Biosafety Level	BSL-3[3]	BSL-2[8]	BSL-2[11]
Assay Time	3-5 days[12]	2-3 days[13]	1-2 hours[10]
Throughput	Low	Moderate to High	High
Endpoint	Reduction in viral plaques or cytopathic effect.[14]	Reduction in reporter gene expression (e.g., luciferase, GFP).[5]	Change in optical density (ELISA).[10]
Nature of Result	Quantitative (Titer)	Quantitative (Titer)	Semi-quantitative (% inhibition) or Quantitative (Titer)

Table 2: Performance Comparison of Neutralizing Antibody Assays

Comparison	Sensitivity	Specificity	Correlation (r or R ²)	Reference(s)
sVNT vs. cVNT/VNT	74.3% (for VNT titers ≥ 10 to < 40) to 98.2% (for VNT titers ≥ 40 to < 160)	99.2%	Moderate to Strong (R ² = 0.368 - 0.485)	[15][16]
sVNT vs. cVNT/VNT	87.3% (in COVID-19 patients)	-	Strong positive correlation	[17]
sVNT vs. cVNT (CPE)	72.9%	100%	High degree of correlation (Total coincidence rate: 87.1%)	
pVNT vs. sVNT	98.88%	66.67%	Pearson's r = 0.67	[18]
sVNT vs. pVNT	-	-	R ² = 0.84	[18]

Experimental Protocols

Protocol 1: Conventional Virus Neutralization Test (Plaque Reduction Neutralization Test - PRNT)

Materials:

- SARS-CoV-2 virus stock of known titer (PFU/mL)
- Vero E6 cells (or other susceptible cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free medium
- Patient/vaccinee serum samples

- 96-well and 12- or 24-well cell culture plates
- Carboxymethylcellulose (CMC) or agarose overlay medium
- Crystal violet staining solution
- Formalin (for fixing cells)

Procedure:

- Cell Seeding: Seed Vero E6 cells in 12- or 24-well plates to form a confluent monolayer on the day of the assay.[\[19\]](#)
- Serum Dilution: Heat-inactivate the serum samples at 56°C for 30 minutes. Prepare serial two-fold dilutions of the serum in serum-free medium, starting from a 1:10 dilution.[\[2\]](#)[\[19\]](#)
- Virus-Serum Incubation: Mix equal volumes of each serum dilution with a standardized concentration of SARS-CoV-2 (e.g., 100 PFU per 100 μ L).[\[2\]](#) Incubate the mixtures at 37°C in a 5% CO₂ incubator for 1 hour to allow antibodies to neutralize the virus.[\[19\]](#)
- Infection of Cells: Remove the culture medium from the Vero E6 cell monolayers and inoculate the cells with the serum-virus mixtures in duplicate.[\[2\]](#)
- Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.[\[19\]](#)
- Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium containing CMC or agarose. This restricts the spread of the virus, leading to the formation of localized plaques.[\[19\]](#)
- Incubation: Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator.[\[20\]](#)
- Fixation and Staining: After incubation, fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.[\[20\]](#)
- Plaque Counting and Titer Calculation: Count the number of plaques in each well. The PRNT₅₀ titer is the reciprocal of the highest serum dilution that results in a 50% or greater reduction in the number of plaques compared to the virus control wells (no serum).[\[2\]](#)

Protocol 2: Pseudovirus Neutralization Assay (pVNA)

Materials:

- SARS-CoV-2 spike-pseudotyped lentiviral particles carrying a luciferase reporter gene.
- HEK293T cells stably expressing human ACE2 (HEK293T-hACE2).
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- Patient/vaccinee serum samples.
- 96-well white, clear-bottom cell culture plates.
- Luciferase assay substrate.
- Luminometer.

Procedure:

- Cell Seeding: Seed HEK293T-hACE2 cells in a 96-well plate the day before the assay to achieve 80-90% confluency on the day of infection.[\[20\]](#)
- Serum Dilution: Heat-inactivate the serum samples at 56°C for 30 minutes. Prepare serial dilutions of the serum in culture medium.[\[8\]](#)
- Pseudovirus-Serum Incubation: In a separate 96-well plate, mix the diluted serum with an equal volume of pseudovirus suspension. Incubate at 37°C for 1 hour.[\[8\]](#)[\[20\]](#)
- Infection: Add the pseudovirus-serum mixture to the pre-seeded HEK293T-hACE2 cells.[\[20\]](#)
- Incubation: Incubate the plates at 37°C for 48-72 hours.[\[8\]](#)
- Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
- Titer Calculation: The relative light units (RLU) are recorded for each well. The 50% inhibitory dilution (ID₅₀) is calculated as the serum dilution at which the RLU is reduced by 50% compared to the virus control wells (pseudovirus without serum).

Protocol 3: Surrogate Virus Neutralization Test (sVNT)

Materials:

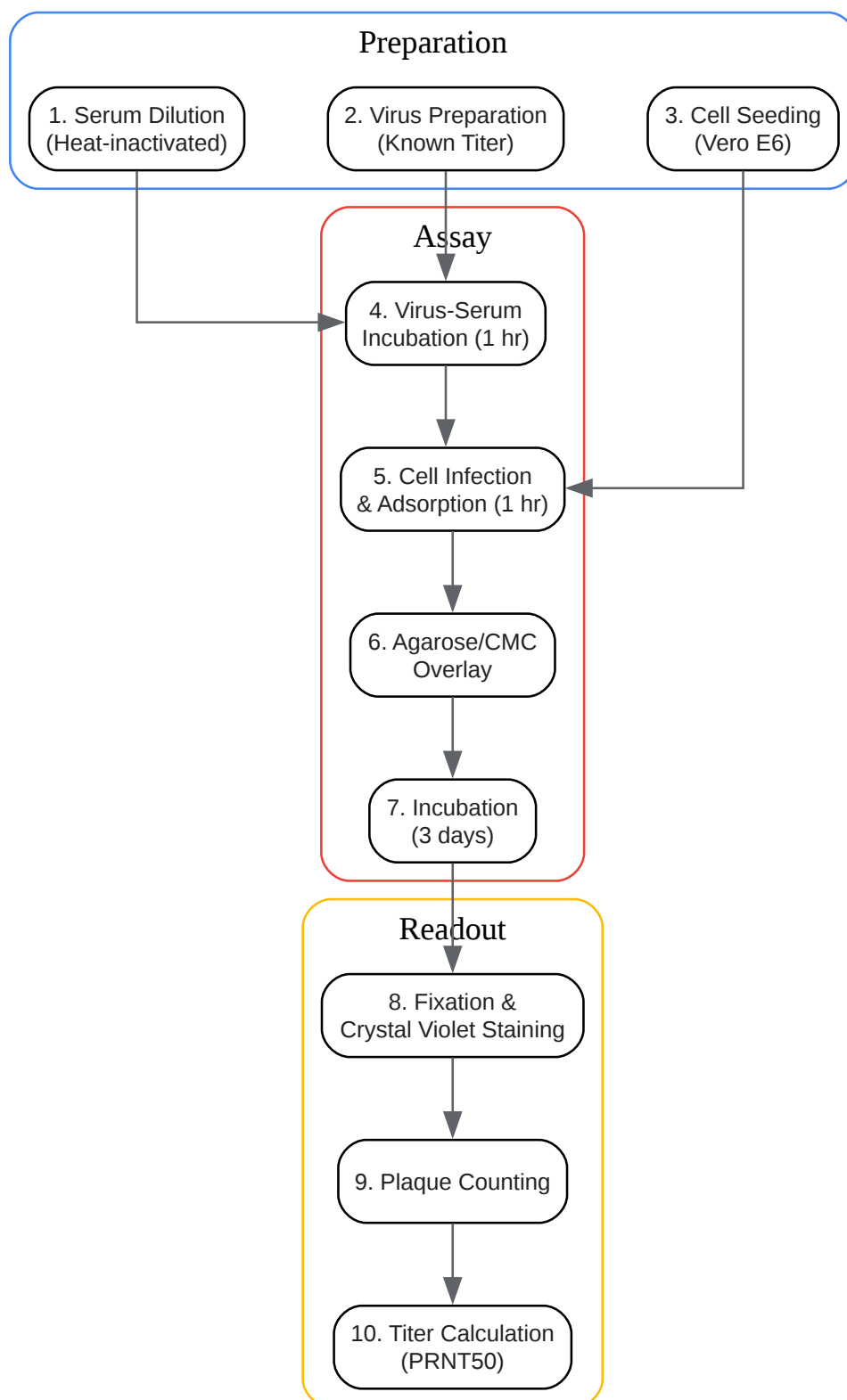
- sVNT ELISA kit (e.g., GenScript cPass™) containing:
 - ACE2-coated microplate
 - Horseradish peroxidase-conjugated RBD (HRP-RBD)
 - Positive and negative controls
 - Sample dilution buffer
 - Wash buffer
 - TMB substrate
 - Stop solution
- Patient/vaccinee serum samples.
- Microplate reader.

Procedure:

- Sample and Control Preparation: Dilute the patient serum samples, positive control, and negative control with the provided sample dilution buffer.[\[10\]](#)
- Neutralization Reaction: Mix the diluted samples and controls with the HRP-RBD solution in separate tubes and incubate at 37°C for 30 minutes. This allows the neutralizing antibodies to bind to the HRP-RBD.[\[10\]](#)
- Binding to ACE2 Plate: Add the mixtures to the ACE2-coated microplate wells. Incubate at 37°C for 15 minutes. During this step, the unbound HRP-RBD will bind to the ACE2 on the plate.[\[10\]](#)
- Washing: Wash the plate multiple times with the wash buffer to remove the HRP-RBD that has been neutralized by antibodies and is not bound to the ACE2.[\[10\]](#)

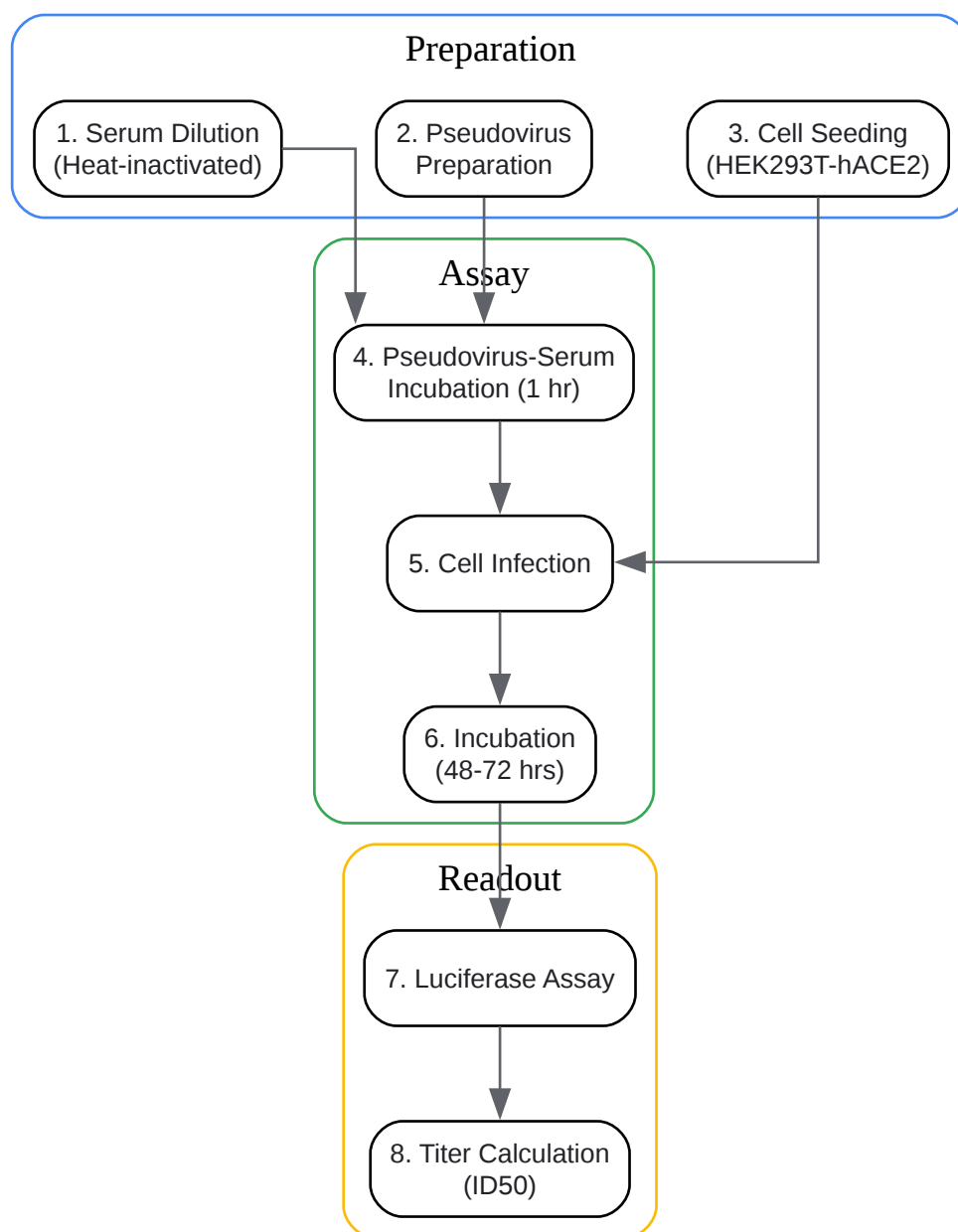
- Substrate Addition and Incubation: Add the TMB substrate to each well and incubate in the dark. A color change will occur in wells where HRP-RBD has bound to ACE2.
- Stopping the Reaction: Add the stop solution to each well to quench the reaction.
- Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
- Calculation of Inhibition: The percentage of inhibition is calculated using the following formula:
 - % Inhibition = $(1 - (\text{OD value of sample} / \text{OD value of negative control})) * 100$
 - A higher percentage of inhibition indicates a higher level of neutralizing antibodies.

Visualization of Experimental Workflows



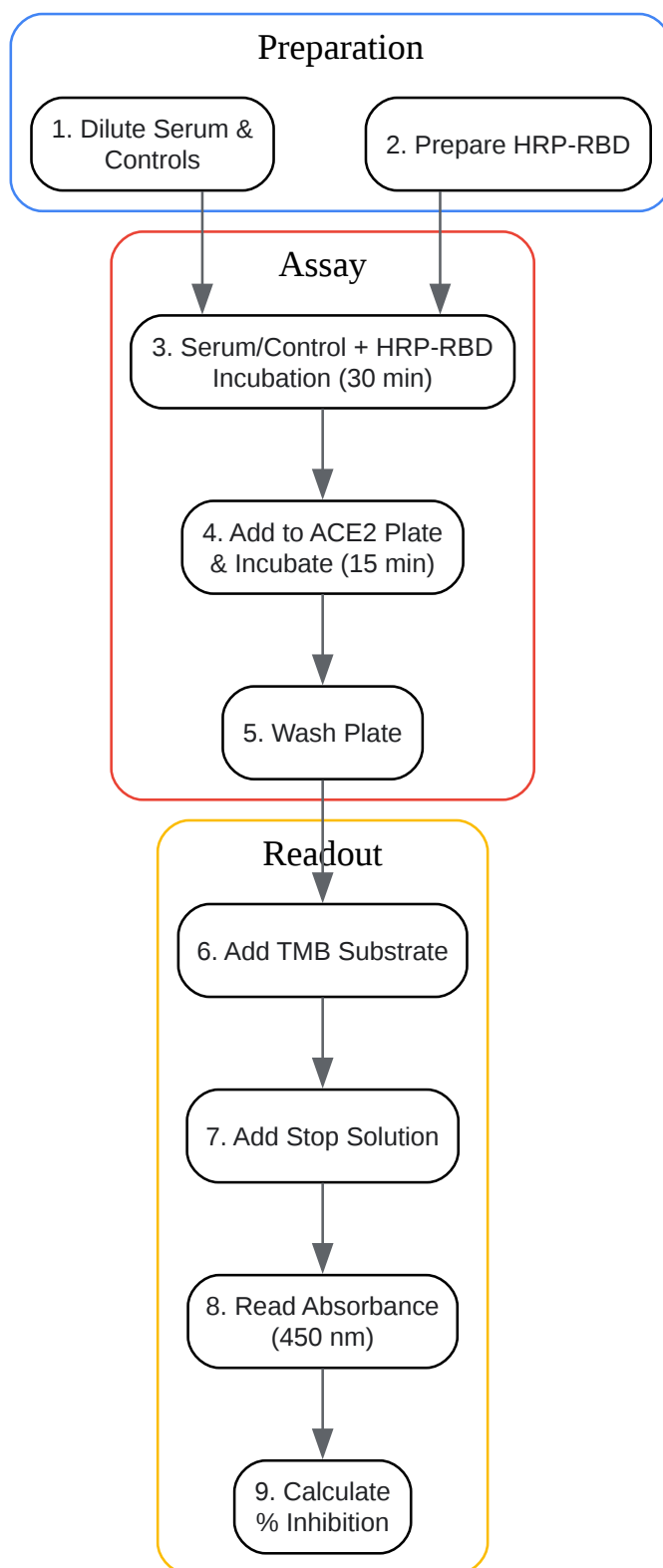
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Caption: Workflow for the Conventional Virus Neutralization Test (cVNT/PRNT).



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Caption: Workflow for the Pseudovirus Neutralization Test (pVNT).



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Caption: Workflow for the Surrogate Virus Neutralization Test (sVNT).

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